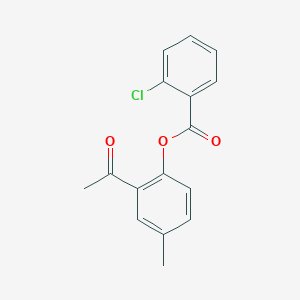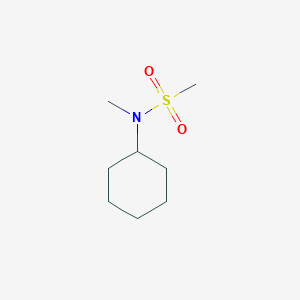![molecular formula C19H15FO6 B241740 [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl ester, also known as Flumequine, is a synthetic antimicrobial agent belonging to the quinolone class. It has been widely used in veterinary medicine for the treatment of bacterial infections in livestock, poultry, and aquaculture. However, due to its potential toxicity and the emergence of antibiotic resistance, the use of Flumequine has been restricted in many countries. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of Flumequine in scientific research.
作用機序
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este exerts its antimicrobial activity by inhibiting the activity of DNA gyrase, a bacterial enzyme that is involved in DNA replication and transcription. By binding to the DNA gyrase complex, this compound induces DNA damage and cell death in susceptible bacteria. The specific mechanism of this compound action is still under investigation, but it is believed to involve the formation of a stable complex between the drug and the enzyme.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in bacterial cells. It can induce oxidative stress, DNA damage, and changes in gene expression patterns. In addition, this compound has been shown to have immunomodulatory effects in fish, enhancing the activity of immune cells and promoting the production of cytokines.
実験室実験の利点と制限
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has several advantages as a research tool, including its broad-spectrum antimicrobial activity, high potency, and well-characterized mechanism of action. However, its use is limited by its potential toxicity and the emergence of antibiotic resistance. In addition, this compound is not suitable for use in human subjects and should be handled with caution in laboratory settings.
将来の方向性
There are several potential directions for future research on [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este. One area of interest is the development of new quinolone derivatives with improved efficacy and safety profiles. Another area of focus is the investigation of this compound's immunomodulatory effects in different animal models. Finally, there is a need for further studies on the potential impact of this compound use on the environment and public health.
合成法
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este can be synthesized by a multistep process involving the condensation of 4-fluorophenol with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained in high yield and purity through purification and crystallization processes.
科学的研究の応用
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been widely used as a research tool in various fields, including microbiology, biochemistry, and pharmacology. It has been shown to have potent antimicrobial activity against a wide range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. This compound has also been used as a probe to study the mechanism of DNA gyrase inhibition, which is the target of quinolone antibiotics.
特性
分子式 |
C19H15FO6 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
methyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H15FO6/c1-11-19(26-13-5-3-12(20)4-6-13)18(22)15-8-7-14(9-16(15)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3 |
InChIキー |
ZJAIVQUIDZVUPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)


![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
